molecular formula C17H17N5O2 B2897236 6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351772-55-8

6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2897236
CAS RN: 1351772-55-8
M. Wt: 323.356
InChI Key: BGPPDJXSERGEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridines, which were then subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited moderate to good binding energies, suggesting potential for further exploration in drug discovery (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

Research by Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems and evaluated them for coronary vasodilating and antihypertensive activities. Among these, a compound showed promise as a potential cardiovascular agent, indicating the therapeutic potential of triazolopyrazines in cardiovascular diseases (Sato et al., 1980).

Antibacterial Activity

A study by Sanjeeva Reddy et al. (2010) synthesized a series of triazolothiadiazoles bearing the pyrazole ring, which exhibited marked inhibition of bacterial and fungal growth, nearly equal to the standards. This suggests the antimicrobial potential of triazolopyrazine derivatives against various pathogens (Sanjeeva Reddy et al., 2010).

Structural and Spectroscopic Characterization

Lahmidi et al. (2019) reported on the synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculations, and antibacterial activity of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. This work illustrates the comprehensive characterization of triazolopyrazine derivatives and their potential antibacterial properties (Lahmidi et al., 2019).

properties

IUPAC Name

6-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-4-6-12(7-5-11)13-10-22-15(16(23)18-13)14(19-20-22)17(24)21-8-2-3-9-21/h4-7,10H,2-3,8-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPPDJXSERGEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(N=N3)C(=O)N4CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

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